molecular formula C23H28FN3OS B1678717 R 56865 CAS No. 104606-13-5

R 56865

Cat. No.: B1678717
CAS No.: 104606-13-5
M. Wt: 413.6 g/mol
InChI Key: PZPXREFPAFDHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes:: The synthetic routes for R-56865 are not extensively documented in the literature. it is primarily synthesized through organic chemical reactions.

Industrial Production Methods:: Unfortunately, specific industrial production methods for R-56865 are not widely available. Its synthesis likely involves multi-step processes, but further details would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactions:: R-56865 interacts with voltage-activated sodium (Na+) channels. It predominantly affects inactivated Na+ channels, blocking them. Notably, it shows higher frequency-dependent blocking due to its ability to interact with open channels and increase slow inactivation .

Common Reagents and Conditions:: The exact reagents and conditions for R-56865 synthesis remain undisclosed. its effects on Na+ channels suggest that it interacts with specific binding sites within the channel protein.

Major Products:: R-56865 itself is the primary product of its synthesis. Its pharmacological effects are related to its interaction with Na+ channels.

Scientific Research Applications

R-56865 has been investigated in various scientific contexts:

Mechanism of Action

The mechanism of action involves R-56865’s interaction with inactivated Na+ channels. It slows down channel recovery from steady-state inactivation, affecting channel availability. The exact molecular targets and pathways remain an active area of research.

Comparison with Similar Compounds

While detailed comparisons are scarce, R-56865’s unique properties lie in its frequency-dependent blocking and interaction with inactivated Na+ channels. Similar compounds include other Na+ channel blockers like flunarizine and nimodipine .

Properties

CAS No.

104606-13-5

Molecular Formula

C23H28FN3OS

Molecular Weight

413.6 g/mol

IUPAC Name

N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C23H28FN3OS/c1-26(23-25-21-6-2-3-7-22(21)29-23)19-12-15-27(16-13-19)14-4-5-17-28-20-10-8-18(24)9-11-20/h2-3,6-11,19H,4-5,12-17H2,1H3

InChI Key

PZPXREFPAFDHNG-UHFFFAOYSA-N

SMILES

CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Canonical SMILES

CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Appearance

Solid powder

Key on ui other cas no.

104606-13-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(1-(4-(4-fluorophenoxy)butyl)-4-piperidinyl)-N-methyl-2-benzothiazolamine
R 56865
R-56865
R56865

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R 56865
Reactant of Route 2
Reactant of Route 2
R 56865
Reactant of Route 3
R 56865
Reactant of Route 4
R 56865
Reactant of Route 5
Reactant of Route 5
R 56865
Reactant of Route 6
R 56865

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.